An In-depth Technical Guide to (5-Methyl-1,3-oxazol-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to (5-Methyl-1,3-oxazol-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
Abstract: (5-Methyl-1,3-oxazol-4-yl)methanol (CAS No. 874821-67-7) is a substituted oxazole that has emerged as a versatile and highly valuable building block in the field of drug discovery and development. Its unique structural arrangement, featuring a reactive primary alcohol and a strategically positioned methyl group on the stable oxazole core, provides medicinal chemists with a robust scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed and validated synthetic protocol, thorough analytical characterization, and a discussion of its application in the synthesis of advanced therapeutic agents, such as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2] The oxazole core is bioisosterically similar to other functional groups, enabling it to engage in various non-covalent interactions with biological targets like enzymes and receptors, yet it often imparts favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[2][3]
(5-Methyl-1,3-oxazol-4-yl)methanol, in particular, offers two distinct points for chemical modification: the nucleophilic hydroxymethyl group at the 4-position and the methyl group at the 5-position. The primary alcohol is readily oxidized to an aldehyde or carboxylic acid, or can be used in etherification and esterification reactions, making it a key handle for molecular elaboration.
Physicochemical and Structural Properties
The fundamental properties of (5-Methyl-1,3-oxazol-4-yl)methanol are summarized below. This data is essential for reaction planning, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 874821-67-7 | [4] |
| Molecular Formula | C₅H₇NO₂ | [4] |
| Molecular Weight | 113.11 g/mol | [4] |
| Appearance | Yellowish powder | [4] |
| Melting Point | 47-49 °C | [4] |
| InChI Key | FKQJNZYJRXRLNZ-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(N=CO1)CO | [5] |
Synthesis and Purification Protocol
The most efficient and widely cited synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol involves the selective reduction of its corresponding ethyl ester precursor, ethyl 5-methyloxazole-4-carboxylate. The following protocol is a robust and scalable method for its preparation.[4]
Mechanistic Rationale and Reagent Choice
The core of this transformation is the reduction of an ester to a primary alcohol. Lithium borohydride (LiBH₄) is the reagent of choice for this specific synthesis. While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could achieve this, LiBH₄ is significantly milder and more chemoselective. This is advantageous as it reduces the risk of over-reduction or undesired side reactions with the oxazole ring, which can be sensitive to harsh reagents. The reaction is typically performed in a mixture of tetrahydrofuran (THF) and methanol. THF serves as the primary inert solvent, while methanol acts as a co-solvent and proton source during the work-up phase to quench the reaction and protonate the resulting alkoxide.[4]
Detailed Step-by-Step Synthetic Protocol
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Reaction Setup: To a solution of ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of THF and Methanol, add Lithium Borohydride (LiBH₄, 2.5 equivalents) in small portions at ambient temperature. Causality: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.
-
Reaction Progression: Heat the resulting mixture to 55 °C and maintain stirring overnight (approximately 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Reaction Quench: After cooling the mixture to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by the addition of solid NH₄Cl.[4] Causality: The NH₄Cl quench is a standard procedure to neutralize the reaction and decompose any excess LiBH₄ safely.
-
Solvent Removal: Reduce the majority of the organic solvent volume using a rotary evaporator under reduced pressure.[4]
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Extraction: Dilute the remaining residue with ethyl acetate (EtOAc). A precipitate will form, which should be removed by filtration. Wash the filtered solid with hot ethyl acetate.[4]
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Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
Purification
The crude material is purified by column chromatography on silica gel.[4]
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Stationary Phase: Silica Gel
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Mobile Phase: A 25:1 mixture of Chloroform (CHCl₃) and Methanol (MeOH)
-
Result: The final product is obtained as a yellowish powder with a typical yield of around 69%.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of (5-Methyl-1,3-oxazol-4-yl)methanol.
Analytical and Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. The following data serves as a reference for quality control.[4]
| Technique | Data Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (s, 1H, oxazole H-2), δ 4.48 (s, 2H, -CH₂OH), δ 4.20 (br. s, 1H, -OH), δ 2.29 (s, 3H, -CH₃). The singlet at 7.71 ppm is characteristic of the lone proton on the oxazole ring. |
| ¹³C NMR (126 MHz, CDCl₃) | δ 149.4, 145.4, 133.7, 55.5 (-CH₂OH), 10.0 (-CH₃). The peak at 55.5 ppm confirms the presence of the hydroxymethyl carbon. |
| Mass Spec. (CI) | m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%). The base peak at m/z 96 corresponds to the highly stable fragment resulting from the loss of the hydroxyl group. |
Applications in Medicinal Chemistry: A Precursor for RIPK1 Inhibitors
The true value of (5-Methyl-1,3-oxazol-4-yl)methanol lies in its utility as a versatile intermediate for more complex, high-value molecules. A prime example is its potential role in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical kinase that regulates inflammatory signaling pathways and a form of programmed cell death called necroptosis.[4] As such, RIPK1 inhibitors are being actively investigated as treatments for autoimmune diseases and certain cancers.[4]
Recent studies have detailed the synthesis of potent RIPK1 inhibitors that feature complex amide backbones.[4] A common synthetic strategy involves the coupling of a heterocyclic amine with a heterocyclic carboxylic acid. (5-Methyl-1,3-oxazol-4-yl)methanol is an ideal precursor for the carboxylic acid component of such molecules. The primary alcohol can be cleanly oxidized to the corresponding carboxylic acid, which can then be activated and coupled with various amine-containing fragments using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
Logical Pathway for Application
Caption: Synthetic utility of the title compound as a precursor for RIPK1 inhibitors.
Safety, Handling, and Storage
Proper handling is essential when working with any chemical reagent. Based on the available Safety Data Sheet (SDS), the following precautions should be observed.[4]
-
Hazard Identification: While a full toxicological profile is not available, similar compounds may cause skin, eye, and respiratory irritation. Assume the compound is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(5-Methyl-1,3-oxazol-4-yl)methanol is more than a simple heterocyclic alcohol; it is a strategically designed building block that offers significant advantages in the synthesis of complex molecules. Its validated and high-yielding synthetic route, combined with the versatile reactivity of its hydroxymethyl group, makes it an indispensable tool for medicinal chemists. Its demonstrated potential as a precursor for advanced therapeutic targets, such as RIPK1 inhibitors, underscores its importance and ensures its continued application in the future of drug discovery.
References
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Scarpellini, C., Valembois, S., Goossens, K., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11. Available at: [Link]
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Scarpellini, C., Valembois, S., Goossens, K., et al. (2023). Poster: FROM PERK TO RIPK1: DESIGN, SYNTHESIS AND EVALUATION OF NOVEL POTENT AND SELECTIVE NECROPTOSIS INHIBITORS. University of Antwerp. Available at: [Link]
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ACCELA CHEMBIO INC. SAFETY DATA SHEET for (5-Methyl-1,3-oxazol-4-yl)methanol. Available at: [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4]triazole derivatives as necroptosis inhibitors. PubMed Central (PMC). Available at: [Link]
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